molecular formula C15H18N2O4 B7054306 2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid

2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid

Cat. No.: B7054306
M. Wt: 290.31 g/mol
InChI Key: GECBPOYIBNJTFS-UHFFFAOYSA-N
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Description

2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a methyl group and a cyclobutanecarbonyl amide moiety, making it a subject of interest for its unique structural properties and potential reactivity.

Properties

IUPAC Name

2-methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9-8-10(4-5-11(9)12(18)19)17-14(21)15(6-3-7-15)13(20)16-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBPOYIBNJTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCC2)C(=O)NC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid typically involves multiple steps:

    Formation of the Cyclobutanecarbonyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyclobutanecarbonyl group. Common reagents include cyclobutanone and appropriate amines under acidic or basic conditions.

    Amidation Reaction: The cyclobutanecarbonyl intermediate is then reacted with methyl isocyanate to form the methylcarbamoyl derivative.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the methylcarbamoyl cyclobutanecarbonyl intermediate with a 2-methyl-4-aminobenzoic acid derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and possibly employing continuous flow chemistry techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzoic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structural features could interact with various biological targets, making it useful in studying enzyme mechanisms or cellular pathways.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the benzoic acid and cyclobutanecarbonyl groups suggests potential activity as anti-inflammatory or antimicrobial agents.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzoic acid moiety might interact with enzymes or receptors, while the cyclobutanecarbonyl group could modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-aminobenzoic acid: Lacks the cyclobutanecarbonyl and methylcarbamoyl groups, making it less complex.

    4-[[1-(Methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid: Similar but without the methyl group on the benzoic acid ring.

    Cyclobutanecarboxylic acid derivatives: Share the cyclobutanecarbonyl group but differ in the rest of the structure.

Uniqueness

2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid is unique due to the combination of its structural elements, which confer specific reactivity and potential biological activity. The presence of both the cyclobutanecarbonyl and methylcarbamoyl groups distinguishes it from simpler analogs and provides a broader scope for chemical modifications and applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

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